molecular formula C9H9ClO2 B6613758 2-(3-chloro-5-methylphenyl)acetic acid CAS No. 200214-43-3

2-(3-chloro-5-methylphenyl)acetic acid

Cat. No. B6613758
CAS RN: 200214-43-3
M. Wt: 184.62 g/mol
InChI Key: OXQZNDFAEPRJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-5-methylphenyl)acetic acid, also known as CMPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in organic solvents and has a molecular formula of C8H7ClO2. CMPA has been studied extensively due to its numerous applications in the fields of synthetic organic chemistry and materials science.

Scientific Research Applications

2-(3-chloro-5-methylphenyl)acetic acid has been widely studied due to its numerous applications in the fields of synthetic organic chemistry and materials science. In organic chemistry, it is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In materials science, it is used as a cross-linking agent for polymers and as a curing agent for epoxy resins.

Mechanism of Action

2-(3-chloro-5-methylphenyl)acetic acid is an organic compound that acts as a proton donor and can be used to catalyze a variety of reactions. It can act as a Lewis acid and can be used to catalyze aldol condensation reactions. It can also act as a catalyst for the formation of amides, esters, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-chloro-5-methylphenyl)acetic acid are largely unknown. However, it is known to be a mild irritant to the skin and eyes and should be handled with caution.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-chloro-5-methylphenyl)acetic acid in laboratory experiments is its low cost and easy availability. It is also relatively easy to handle and store, making it a convenient reagent for laboratory use. However, it should be handled with caution as it can be an irritant to the skin and eyes.

Future Directions

In the future, 2-(3-chloro-5-methylphenyl)acetic acid could be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. It could also be used as a catalyst for a variety of reactions and as a cross-linking agent for polymers. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(3-chloro-5-methylphenyl)acetic acid on the human body. Finally, 2-(3-chloro-5-methylphenyl)acetic acid could be used as a starting material for the synthesis of more complex organic compounds.

properties

IUPAC Name

2-(3-chloro-5-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQZNDFAEPRJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-methylphenyl)acetic acid

Synthesis routes and methods

Procedure details

A mixture 3-chloro-5-methylphenylacetonitrile (13.3 g; from step (ii) above) and KOH (17 g; 0.3 mol) in 150 mL of water:i-PrOH (2:1) was heated while stirring in an autoclave at 120° C. overnight and then at room temperature for 2 days. The i-PrOH was evaporated and the remainder was acidified (6M HCl) to pH 2 and extracted 3 times with ether. The combined organic layers were washed twice with water, dried (Na2SO4), and evaporated to yield the sub-title compound (10.4 g; 70%).
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
70%

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